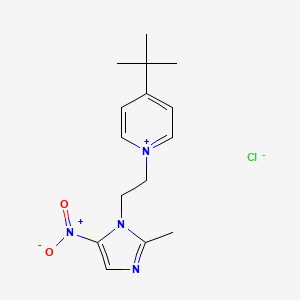![molecular formula C13H18N2O2S2 B14337084 N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide CAS No. 105246-30-8](/img/structure/B14337084.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with N,N-diethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl({[(diethylcarbamothioyl)sulfanyl]selanyl}sulfanyl)carbothioamide: Similar structure but contains selenium instead of sulfur.
N-[(Diethylcarbamothioyl)sulfanyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a benzene ring.
Uniqueness
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide is unique due to the presence of both a methoxy group and a diethylcarbamothioyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105246-30-8 |
|---|---|
Formule moléculaire |
C13H18N2O2S2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
[(4-methoxybenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2O2S2/c1-4-15(5-2)13(18)19-14-12(16)10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clé InChI |
VFJDTURVFPJEMV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


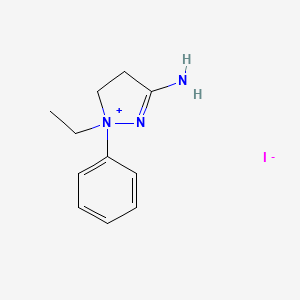
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
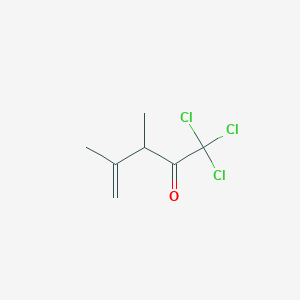

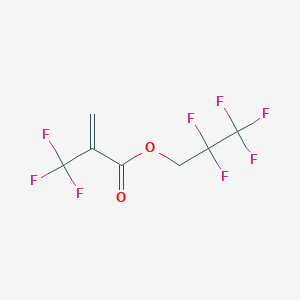

![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
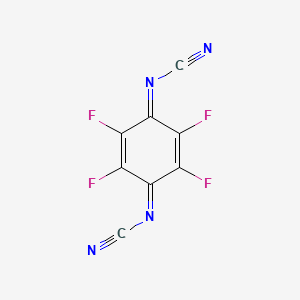

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
